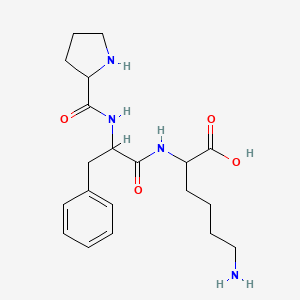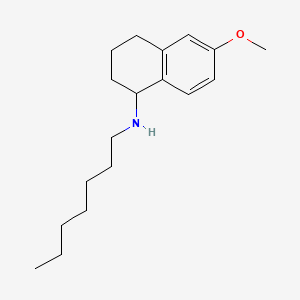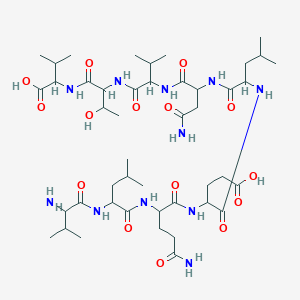
Prolylphenylalanyllysine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Pro-Phe-Lys-OH is a synthetic peptide composed of three amino acids: proline, phenylalanine, and lysine. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like H-Pro-Phe-Lys-OH are often studied for their biological activities and potential therapeutic uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-Phe-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process generally includes the following steps:
Attachment of the First Amino Acid: The first amino acid, proline, is attached to the resin through its carboxyl group.
Deprotection: The protecting group on the amino acid’s amino group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the addition of lysine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of H-Pro-Phe-Lys-OH may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as manual SPPS but allow for higher throughput and consistency.
Análisis De Reacciones Químicas
Types of Reactions
H-Pro-Phe-Lys-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the phenylalanine residue, leading to the formation of phenylalanine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino acid side chains, such as the lysine residue, which has a reactive amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of phenylalanine can lead to the formation of phenylalanine hydroxyl derivatives.
Aplicaciones Científicas De Investigación
H-Pro-Phe-Lys-OH has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The peptide is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug delivery systems or as a therapeutic agent itself.
Industry: The peptide can be used in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of H-Pro-Phe-Lys-OH depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various effects. For example, it could inhibit or activate specific pathways involved in cell growth or apoptosis. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
H-Pro-Phe-Phe-OH: A similar peptide with phenylalanine replacing lysine.
H-Pro-Pro-Phe-OH: Another related peptide with proline replacing lysine.
Uniqueness
H-Pro-Phe-Lys-OH is unique due to the presence of lysine, which introduces a positively charged amino group. This can influence the peptide’s solubility, reactivity, and interactions with biological molecules, making it distinct from other similar peptides.
Propiedades
Fórmula molecular |
C20H30N4O4 |
|---|---|
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
6-amino-2-[[3-phenyl-2-(pyrrolidine-2-carbonylamino)propanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H30N4O4/c21-11-5-4-9-16(20(27)28)23-19(26)17(13-14-7-2-1-3-8-14)24-18(25)15-10-6-12-22-15/h1-3,7-8,15-17,22H,4-6,9-13,21H2,(H,23,26)(H,24,25)(H,27,28) |
Clave InChI |
SWRNSCMUXRLHCR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)











![1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12099706.png)

